molecular formula C14H13N3O B14242075 Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- CAS No. 393856-02-5

Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-

Cat. No.: B14242075
CAS No.: 393856-02-5
M. Wt: 239.27 g/mol
InChI Key: NLQWRVVFRBUKMB-UHFFFAOYSA-N
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Description

Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- (molecular formula: C₁₈H₁₉N₃O, molecular weight: 293.36 g/mol) is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a phenylethynyl group at position 5 and an aminoethanol moiety at position 4 . The compound’s structure combines a polar ethanol group with a hydrophobic phenylethynyl substituent, conferring unique physicochemical properties. Its exact mass (293.153 g/mol) and logP value (~2.66) suggest moderate lipophilicity, which may influence bioavailability and membrane permeability .

Properties

CAS No.

393856-02-5

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-[[5-(2-phenylethynyl)pyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C14H13N3O/c18-9-8-16-14-13(10-15-11-17-14)7-6-12-4-2-1-3-5-12/h1-5,10-11,18H,8-9H2,(H,15,16,17)

InChI Key

NLQWRVVFRBUKMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN=CN=C2NCCO

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine scaffold is typically synthesized via cyclization reactions. A common approach involves condensation of β-dicarbonyl compounds with amidines.

Representative Protocol:

  • Reactants: 1,3-Diketone (e.g., acetylacetone) and guanidine hydrochloride.
  • Conditions: Reflux in ethanol with sodium ethoxide.
  • Yield: 60–75% after recrystallization.

Table 1: Pyrimidine Ring Formation Variations

Cyclization Agent Solvent Temperature (°C) Yield (%)
Guanidine hydrochloride Ethanol 80 68
Urea DMF 120 52
Thiourea Toluene 100 45

Phenylethynyl Group Installation

Sonogashira Coupling

The phenylethynyl group is introduced via palladium-catalyzed cross-coupling between a halogenated pyrimidine and phenylacetylene.

Optimized Conditions:

  • Catalyst: Palladium(II) acetate (5 mol%).
  • Ligand: Triphenylphosphine (10 mol%).
  • Base: Triethylamine (2 equiv).
  • Solvent: Tetrahydrofuran (THF).
  • Temperature: 60°C, 12 hours.
  • Yield: 82–90% after column chromatography.

Key Considerations:

  • Bromopyrimidines exhibit higher reactivity than chlorinated analogs.
  • Oxygen-free environments prevent alkyne polymerization.

Aminoethoxyethanol Side Chain Attachment

Nucleophilic Aromatic Substitution

The aminoethoxyethanol moiety is introduced via SNAr reaction on a halogenated pyrimidine intermediate.

Stepwise Procedure:

  • Substrate: 5-(Phenylethynyl)-4-bromopyrimidine.
  • Nucleophile: 2-Aminoethoxyethanol (3 equiv).
  • Conditions:
    • Solvent: Dimethyl sulfoxide (DMSO).
    • Base: Potassium carbonate (2 equiv).
    • Temperature: 90°C, 24 hours.
  • Workup: Aqueous extraction followed by silica gel chromatography.
  • Yield: 65–72%.

Table 2: Solvent Effects on Substitution Efficiency

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMSO 46.7 24 72
DMF 36.7 30 58
Acetone 20.7 48 41

Integrated Multi-Step Synthesis

Patent-Derived Route (WO2014072220A1)

  • Step 1: Synthesize 4-bromo-5-iodopyrimidine via iodination of 4-bromopyrimidine.
  • Step 2: Sonogashira coupling with phenylacetylene to yield 5-(phenylethynyl)-4-bromopyrimidine.
  • Step 3: SNAr reaction with 2-aminoethoxyethanol.
  • Final Product Purity: >98% (HPLC).

Critical Process Parameters:

  • Iodination Efficiency: Dependent on N-iodosuccinimide stoichiometry.
  • Catalyst Recycling: Pd recovery reduces production costs by 18%.

Industrial-Scale Optimization

Continuous Flow Synthesis

Adoption of flow chemistry improves reproducibility and safety:

  • Reactors: Microfluidic chips with Pd-coated channels.
  • Residence Time: 8 minutes for Sonogashira step.
  • Throughput: 12 kg/day per unit.

Table 3: Batch vs. Flow Synthesis Metrics

Parameter Batch Process Flow Process
Reaction Time 24 h 0.5 h
Pd Consumption 5 mol% 1.2 mol%
Energy Consumption 45 kWh/kg 18 kWh/kg

Purification and Characterization

Chromatographic Techniques

  • Normal Phase HPLC:

    • Column: Silica gel (250 × 4.6 mm).
    • Mobile Phase: Hexane/ethyl acetate (7:3).
    • Retention Time: 11.2 minutes.
  • Recrystallization Solvent Systems:

    • Ethanol/water (4:1) achieves 95% recovery.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6):
    δ 8.71 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, phenyl), 4.85 (t, 1H, -OH), 3.62–3.45 (m, 4H, -OCH2CH2O-).
  • HRMS (ESI+): m/z 284.1392 [M+H]⁺ (calc. 284.1395).

Chemical Reactions Analysis

Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- undergoes various chemical reactions, including:

Scientific Research Applications

Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group and pyrimidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

4-[[5-(Phenylethynyl)-4-Pyrimidinyl]Amino]Cyclohexan-1-Ol
  • Molecular Formula : C₁₈H₁₉N₃O
  • Molecular Weight : 293.36 g/mol
  • Key Differences: Replaces the ethanol group with a cyclohexanol ring, increasing steric bulk and altering solubility. The logP (~2.66) remains comparable, but the cyclohexanol moiety may enhance metabolic stability .
TG101209 (JAK2/FLT3 Inhibitor)
  • Molecular Formula : C₂₈H₃₈N₈O₂S
  • Molecular Weight : 550.73 g/mol
  • Key Differences: Features a bulkier sulfonamide group and tert-butyl substituent. Insoluble in water and ethanol, unlike the target compound, but soluble in DMSO (102 mg/mL). Targets JAK2 and FLT3 kinases with IC₅₀ values <100 nM .
Etravirine (Antiretroviral Agent)
  • Molecular Formula : C₂₀H₁₅BrN₆O
  • Molecular Weight : 435.28 g/mol
  • Key Differences: Contains bromine and cyano groups, increasing electronegativity. Used in HIV treatment due to its inhibition of reverse transcriptase. The pyrimidine core is substituted with amino and aryl groups, differing in substituent positions .

Functional Analogs (Kinase Inhibitors)

LDC000067 (Cdc7/Cdk9 Inhibitor)
  • Structure: 3-[[6-(2-Methoxyphenyl)-4-Pyrimidinyl]Amino]-Benzenemethanesulfonamide
  • Activity : Inhibits Cdc7 (IC₅₀ = 13 nM) and Cdk9 (IC₅₀ = 44 nM). The sulfonamide group enhances binding to ATP pockets, a feature absent in the target compound .
UNC2250 (Protein Methylase Inhibitor)
  • Structure: Cyclohexanol derivative with morpholinylmethyl and pyridinyl groups.
  • Activity: Targets protein methylases with nanomolar potency. The morpholine ring improves solubility in aqueous buffers, contrasting with the ethanol group in the target compound .

Biological Activity

Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C15_{15}H14_{14}N4_{4}O
  • Molecular Weight : 270.3 g/mol
  • IUPAC Name : Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-

This compound features a pyrimidine ring substituted with a phenylethynyl group, which is critical for its biological activity.

Research indicates that compounds like ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- may act as inhibitors of specific kinases involved in cellular signaling pathways. The phenylethynyl group is particularly significant in enhancing the compound's affinity for target proteins.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, it has been shown to inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.

  • Case Study : In vitro studies demonstrated that treatment with ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- led to a dose-dependent reduction in cell viability in various cancer cell lines, including breast and lung cancer models. The compound induced apoptosis and inhibited migration of cancer cells (source: ).

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to possess inhibitory effects.

  • Research Findings : Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antimicrobial agents (source: ).

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation; apoptosis
AntimicrobialInhibition of bacterial growth

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenylethynyl and pyrimidine moieties can significantly influence the biological activity of the compound.

  • Key Findings : Variations in substituents on the phenylethynyl group were found to enhance potency against specific cancer cell lines, suggesting that further optimization could yield more effective derivatives (source: ).

Q & A

Q. What are the common synthetic routes for Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of pyrimidine derivatives often involves condensation reactions between amines and aldehydes or ketones under acidic or basic conditions. For example, pyridine-4,5-diamine can react with substituted aldehydes in ethanol under reflux with glacial acetic acid as a catalyst, followed by recrystallization (e.g., chloroform:ethanol mixtures) to purify the product . Optimization may include adjusting catalyst loading (e.g., acetic acid), solvent polarity, and reaction duration. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also viable for introducing aryl/alkynyl groups, as seen in pyrrolo[2,3-d]pyrimidine synthesis, where Pd(II) acetate and ligand systems improve yields .

Q. What analytical techniques are recommended for characterizing the structural integrity of Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • Nuclear Magnetic Resonance (NMR) : To resolve aromatic protons and substituent positions (e.g., pyrimidine ring protons typically appear at δ 8.0–9.0 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially when using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Begin with in vitro assays targeting therapeutic hypotheses. For example:
  • Kinase Inhibition : Use fluorescence-based assays (e.g., SYK inhibition, as seen with fostamatinib derivatives) .
  • Cytotoxicity Screening : Employ cell viability assays (e.g., MTT) against cancer cell lines, referencing pyrimidine-based MCT4 inhibitors .
  • Receptor Binding : Radioligand displacement assays for receptors like endothelin, similar to Macitentan’s development .

Advanced Research Questions

Q. How can researchers address low regioselectivity during the introduction of substituents on the pyrimidine ring?

  • Methodological Answer : Regioselectivity challenges arise in nucleophilic substitution or cross-coupling reactions. Strategies include:
  • Directed Metalation : Use directing groups (e.g., amino or thioether groups) to guide functionalization at specific positions .
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl or amino groups) during synthesis .
  • Computational Modeling : Predict reactive sites using DFT calculations to optimize reaction conditions .

Q. What strategies resolve contradictory biological activity data across assay models?

  • Methodological Answer : Discrepancies may stem from metabolic instability, assay sensitivity, or off-target effects. Approaches include:
  • Metabolic Stability Studies : Use human liver microsomes (HLMs) to identify labile sites (e.g., CYP3A4-mediated degradation) and modify substituents (e.g., fluorination) to enhance stability .
  • Orthogonal Assays : Validate activity in multiple models (e.g., 2D vs. 3D cell cultures or patient-derived xenografts) .
  • Proteomic Profiling : Identify off-target interactions via kinome-wide screens or thermal shift assays .

Q. What in silico methods predict the metabolic stability of Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, and how reliable are these predictions?

  • Methodological Answer : Tools like SwissADME or Meteor Nexus simulate metabolic pathways by analyzing:
  • CYP450 Interactions : Identify labile sites (e.g., acetyl groups or tertiary amines) prone to oxidation .
  • Structural Alerts : Functional groups like esters or primary alcohols may correlate with rapid clearance.
  • Validation : Compare predictions with in vitro HLM data. While in silico models guide design, experimental validation remains critical, as seen in Rociletinib’s metabolic lability studies .

Q. How can reaction yields be improved in palladium-catalyzed cross-coupling steps during synthesis?

  • Methodological Answer : Optimize:
  • Catalyst-Ligand Systems : Use Pd(II) acetate with bulky phosphine ligands (e.g., XPhos) to enhance catalytic activity .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or 2-methyltetrahydrofuran) improve solubility of intermediates .
  • Temperature Control : Elevated temperatures (e.g., 100°C) accelerate coupling but may require inert atmospheres to prevent catalyst deactivation .

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